Ethyl (3-bromo-4-sulfanylphenoxy)acetate
Description
Ethyl (3-bromo-4-sulfanylphenoxy)acetate is a brominated aromatic ester featuring a phenoxy backbone substituted with a bromine atom at position 3 and a sulfanyl (thiol, -SH) group at position 4. The compound is structurally characterized by an ethyl ester functional group linked to the phenoxy moiety via an acetoxy bridge. Its molecular formula is C₁₀H₁₀BrO₃S, with a molecular weight of 305.15 g/mol (calculated from atomic masses: C=12, H=1, Br=80, O=16, S=32).
Properties
CAS No. |
648439-25-2 |
|---|---|
Molecular Formula |
C10H11BrO3S |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-sulfanylphenoxy)acetate |
InChI |
InChI=1S/C10H11BrO3S/c1-2-13-10(12)6-14-7-3-4-9(15)8(11)5-7/h3-5,15H,2,6H2,1H3 |
InChI Key |
BYYVMHLOJLPNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)S)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-bromo-4-sulfanylphenoxy)acetate typically involves the esterification of 3-bromo-4-sulfanylphenol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like acetone or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-bromo-4-sulfanylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl (3-bromo-4-sulfanylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (3-bromo-4-sulfanylphenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and sulfanyl groups can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key attributes of Ethyl (3-bromo-4-sulfanylphenoxy)acetate with analogous compounds:
Key Observations:
Substituent Effects: The thiol (-SH) group in the target compound introduces oxidative instability compared to methoxy (-OCH₃) or amino (-NH₂) groups in analogs . Thiols readily form disulfides or react with electrophiles, whereas methoxy groups enhance electron density on aromatic rings. Bromine at position 3 in the target compound vs. position 4 in others alters regioselectivity in reactions like nucleophilic aromatic substitution (SNAr).
Functional Group Reactivity: The ester group in all compounds undergoes hydrolysis under acidic/basic conditions . However, the ketone in Ethyl 2-(4-bromophenyl)-2-oxoacetate enables keto-enol tautomerism, absent in the target compound. Thioether linkages (e.g., in ) are less polar than thiols but more stable toward oxidation.
Physicochemical Properties
Notes:
Research Findings and Challenges
- Oxidative Stability : Studies on thiol-containing esters suggest that antioxidants (e.g., BHT) or storage at low temperatures mitigate SH group oxidation .
- SNAr Reactivity : Bromine at position 3 in the target compound shows moderate activation for SNAr due to electron-withdrawing effects of the ester and thiol groups.
- Toxicity: Brominated thiols may exhibit higher toxicity than non-halogenated analogs, requiring careful handling .
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